molecular formula C13H13N5O2 B11851372 2-Amino-7-(2-hydroxy-1-phenylethyl)-1H-purin-6(7H)-one CAS No. 77816-17-2

2-Amino-7-(2-hydroxy-1-phenylethyl)-1H-purin-6(7H)-one

Cat. No.: B11851372
CAS No.: 77816-17-2
M. Wt: 271.27 g/mol
InChI Key: YMHKKYFIGFEOJS-UHFFFAOYSA-N
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Description

2-Amino-7-(2-hydroxy-1-phenylethyl)-1H-purin-6(7H)-one is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-(2-hydroxy-1-phenylethyl)-1H-purin-6(7H)-one typically involves multi-step organic reactions. One possible synthetic route could involve the condensation of a suitable purine precursor with a phenylethylamine derivative under controlled conditions. The reaction might require catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(2-hydroxy-1-phenylethyl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-Amino-7-(2-hydroxy-1-phenylethyl)-1H-purin-6(7H)-one exerts its effects would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A purine base found in DNA and RNA.

    Guanine: Another purine base in nucleic acids.

    Caffeine: A stimulant that is a methylated derivative of xanthine, another purine.

Uniqueness

2-Amino-7-(2-hydroxy-1-phenylethyl)-1H-purin-6(7H)-one’s unique combination of functional groups and its specific structural configuration might confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from other purines.

Properties

CAS No.

77816-17-2

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

2-amino-7-(2-hydroxy-1-phenylethyl)-1H-purin-6-one

InChI

InChI=1S/C13H13N5O2/c14-13-16-11-10(12(20)17-13)18(7-15-11)9(6-19)8-4-2-1-3-5-8/h1-5,7,9,19H,6H2,(H3,14,16,17,20)

InChI Key

YMHKKYFIGFEOJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CO)N2C=NC3=C2C(=O)NC(=N3)N

Origin of Product

United States

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